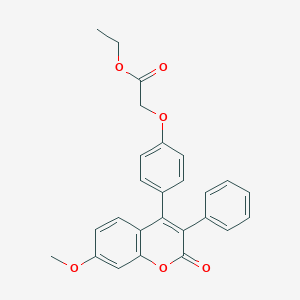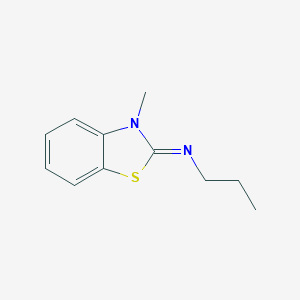
3-Methyl-N-propyl-1,3-benzothiazol-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-propyl-1,3-benzothiazol-2-imine (MBT) is a chemical compound that belongs to the family of benzothiazoles. It is widely used in various industrial applications, including rubber, plastics, and textiles. MBT is also an important intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-N-propyl-1,3-benzothiazol-2-imine is not fully understood. However, it is believed to exert its biological effects by interfering with the function of enzymes and proteins. 3-Methyl-N-propyl-1,3-benzothiazol-2-imine has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins.
Biochemical and Physiological Effects
3-Methyl-N-propyl-1,3-benzothiazol-2-imine has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have antimicrobial properties against various bacteria and fungi. 3-Methyl-N-propyl-1,3-benzothiazol-2-imine has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, 3-Methyl-N-propyl-1,3-benzothiazol-2-imine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-N-propyl-1,3-benzothiazol-2-imine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, 3-Methyl-N-propyl-1,3-benzothiazol-2-imine has some limitations. It is toxic and should be handled with care. It is also unstable in the presence of strong acids and bases.
Orientations Futures
There are several future directions for research on 3-Methyl-N-propyl-1,3-benzothiazol-2-imine. One area of interest is the development of new metal complexes using 3-Methyl-N-propyl-1,3-benzothiazol-2-imine as a ligand. These complexes could have potential applications in catalysis and material science. Another area of interest is the development of new antimicrobial agents based on 3-Methyl-N-propyl-1,3-benzothiazol-2-imine. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-N-propyl-1,3-benzothiazol-2-imine and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 3-Methyl-N-propyl-1,3-benzothiazol-2-imine is a versatile chemical compound with a wide range of applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of 3-Methyl-N-propyl-1,3-benzothiazol-2-imine in various fields of science.
Méthodes De Synthèse
3-Methyl-N-propyl-1,3-benzothiazol-2-imine can be synthesized by the reaction of 2-mercaptobenzothiazole with isobutylaldehyde in the presence of a catalyst. The reaction proceeds via a condensation reaction, followed by cyclization to form the benzothiazole ring. The resulting product is then treated with an oxidizing agent to form the imine group.
Applications De Recherche Scientifique
3-Methyl-N-propyl-1,3-benzothiazol-2-imine has been extensively studied for its various applications in scientific research. It is commonly used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, electrochemistry, and material science. 3-Methyl-N-propyl-1,3-benzothiazol-2-imine has also been studied for its antimicrobial, antifungal, and antitumor properties.
Propriétés
Numéro CAS |
108656-83-3 |
|---|---|
Nom du produit |
3-Methyl-N-propyl-1,3-benzothiazol-2-imine |
Formule moléculaire |
C11H14N2S |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
3-methyl-N-propyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C11H14N2S/c1-3-8-12-11-13(2)9-6-4-5-7-10(9)14-11/h4-7H,3,8H2,1-2H3 |
Clé InChI |
GBTUUTRXBFBDKN-UHFFFAOYSA-N |
SMILES |
CCCN=C1N(C2=CC=CC=C2S1)C |
SMILES canonique |
CCCN=C1N(C2=CC=CC=C2S1)C |
Synonymes |
1-Propanamine,N-(3-methyl-2(3H)-benzothiazolylidene)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



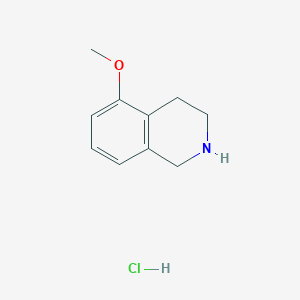
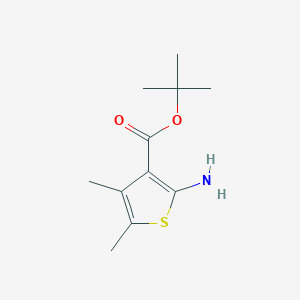
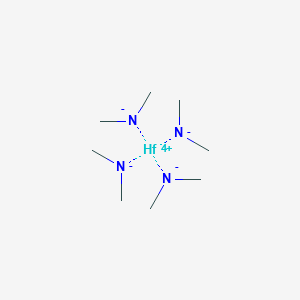
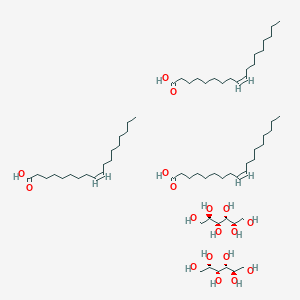
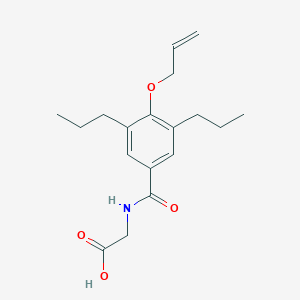
![1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione](/img/structure/B35272.png)

![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B35276.png)
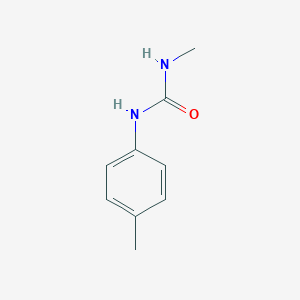

![Poly[oxy(dimethylsilylene)], alpha-[(3-hydroxypropyl)dimethylsilyl]-omega-[[(3-hydroxypropyl)dimethylsilyl]oxy]-, ether with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) (1:2), triblock](/img/structure/B35281.png)
